N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable precursor.
Introduction of Substituents: The tert-butyl and cyano groups are introduced through substitution reactions.
Acetamide Formation: The final step involves the reaction of the benzothiophene derivative with 2-(2-fluorophenoxy)acetic acid to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its unique structure may make it useful in the development of new materials.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Fluorophenoxyacetamides: Compounds with similar acetamide groups but different aromatic substituents.
Uniqueness
Structural Features: The combination of the benzothiophene core with the fluorophenoxyacetamide group is unique and may confer distinct biological properties.
Biological Activity: Its specific substituents may result in unique interactions with biological targets, making it a valuable compound for research.
Properties
Molecular Formula |
C21H23FN2O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H23FN2O2S/c1-21(2,3)13-8-9-14-15(11-23)20(27-18(14)10-13)24-19(25)12-26-17-7-5-4-6-16(17)22/h4-7,13H,8-10,12H2,1-3H3,(H,24,25) |
InChI Key |
VKZHQUSZXZFGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
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